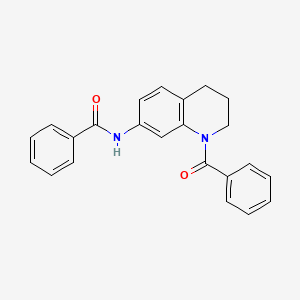
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (NBTQ) is a synthetic compound that has been used in various scientific research applications due to its unique properties. NBTQ is an organic compound derived from the benzamide group and is a derivative of the tetrahydroquinoline ring system. It is a white crystalline solid, with a molecular weight of 283.33 g/mol and a melting point of 169-170°C. NBTQ has been used in many areas of research, including enzymology, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Antioxidant Activity:
Benzamides, including the compound , have been investigated for their antioxidant properties. In vitro studies have demonstrated that some benzamide derivatives exhibit effective total antioxidant, free radical scavenging, and metal chelating activity . These properties are crucial in combating oxidative stress and preventing cellular damage.
Antibacterial Activity:
Researchers have explored the antibacterial potential of benzamide compounds. In vitro tests evaluated the efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs, highlighting its antibacterial activity . This information could be valuable for developing novel antimicrobial agents.
Antiplatelet Properties:
Amide derivatives, including benzamides, have been studied for their antiplatelet activity. These compounds play a role in preventing excessive blood clotting, which is essential for managing thrombotic disorders . Investigating the specific effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide on platelet function could yield valuable insights.
Drug Discovery:
Amide compounds, such as benzamides, are increasingly used in drug discovery. Their diverse chemical structures and biological activities make them attractive candidates for developing new therapeutic agents . Researchers can explore the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in this context.
Industrial Applications:
Beyond the medical field, amides find applications in various industries. Benzamides are used in plastics, rubber, paper, and agriculture . Investigating the industrial utility of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could reveal novel uses.
Peptide Bond Surrogates:
The triazole ring in 1,2,3-triazoles (which can be derived from benzamides) acts as a hydrogen bond acceptor and donor. These compounds have chemical stability and are used as peptide bond surrogates in drug design . Understanding how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide interacts with target enzymes could be relevant in this context.
Other Potential Applications:
Benzamides have been investigated for their roles in treating cancer, hypercholesterolemia, and other medical conditions . While specific studies on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide are limited, exploring its potential in these areas could be worthwhile.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-8-3-1-4-9-18)24-20-14-13-17-12-7-15-25(21(17)16-20)23(27)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSMULXJTAVZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









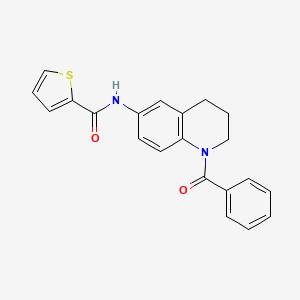
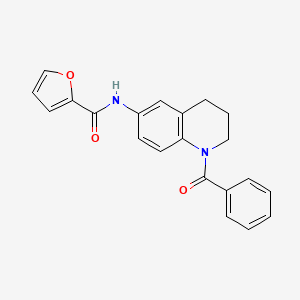
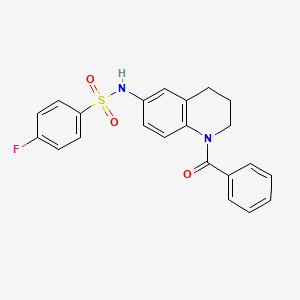
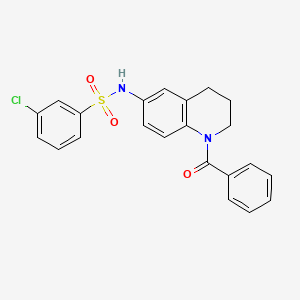
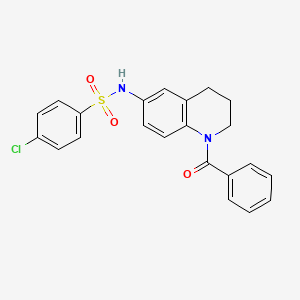
![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)